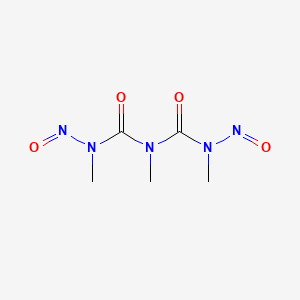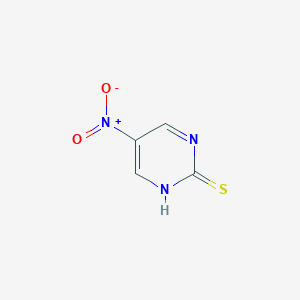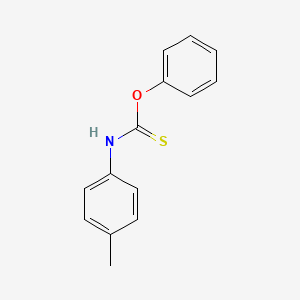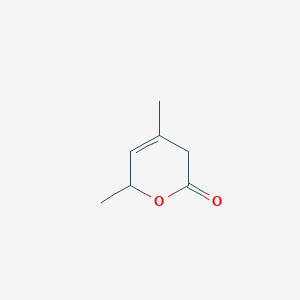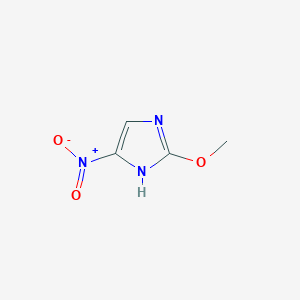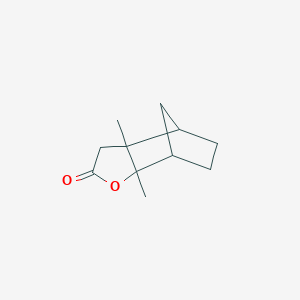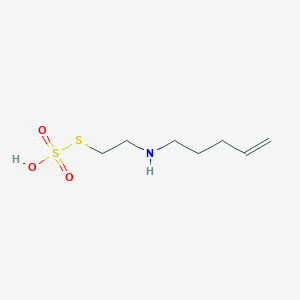![molecular formula C18H17NO B14717640 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol CAS No. 6638-99-9](/img/structure/B14717640.png)
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-5-methylbenzylamine. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction. The mixture is stirred at ambient temperature for several hours, resulting in the formation of the desired product, which is then isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to halogenation, nitration, or sulfonation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methyl-1-naphthol: A menadione analog with similar structural features but different functional groups.
2-Amino-1-naphthol: Lacks the methyl group present in 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol.
1-Naphthol: Contains only the hydroxyl group without the amino and methyl substituents.
Propriétés
Numéro CAS |
6638-99-9 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
1-[(2-amino-5-methylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO/c1-12-6-8-17(19)14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)20/h2-10,20H,11,19H2,1H3 |
Clé InChI |
GUFRYZATWTZLIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





